molecular formula C11H13Br B2989188 5-(4-Bromophenyl)-1-pentene CAS No. 134336-90-6

5-(4-Bromophenyl)-1-pentene

Cat. No.: B2989188
CAS No.: 134336-90-6
M. Wt: 225.129
InChI Key: XZGYEUXFWJIYIS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-pentene is an organic compound that features a bromine-substituted phenyl ring attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-pentene typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to produce bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Formation of 4-Bromophenylacetylene: Bromobenzene is then subjected to a coupling reaction with acetylene to form 4-bromophenylacetylene. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction.

    Hydroboration-Oxidation: The 4-bromophenylacetylene undergoes hydroboration-oxidation to form this compound. This involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-pentene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Addition Reactions: Hydrogen gas (H₂) with a palladium catalyst for hydrogenation, or halogens like bromine (Br₂) for halogenation.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Addition: Formation of alkanes or dihalides.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

5-(4-Bromophenyl)-1-pentene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: Used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-pentene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

    Addition Reactions: The double bond in the pentene chain reacts with an electrophile, resulting in the addition of new atoms or groups across the double bond.

    Oxidation and Reduction: Involves the transfer of electrons, leading to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetylene: Similar structure but with an acetylene group instead of a pentene chain.

    5-(4-Bromophenyl)-2-pentene: Positional isomer with the double bond at a different location.

    4-Bromostyrene: Similar structure with a vinyl group instead of a pentene chain.

Properties

IUPAC Name

1-bromo-4-pent-4-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYEUXFWJIYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 970 mg of magnesium in 20 ml of tetrahydrofuran was added dropwise a solution of 5.4 g of 4-bromo-1-butene in 20 ml of tetrahydrofuran while keeping at 50° C. Then, a solution of 10.0 g of 4-bromobenzyl bromide in 20 ml of tetrahydrofuran was added dropwise slowly, and the mixture was refluxed for an hour, made acidic with dilute hydrochloric acid and extracted with n-hexane. The organic layer was washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was chromatographed on silica gel column with n-hexane to give 1.14 g of 4-(4-pentenyl)bromobenzene.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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